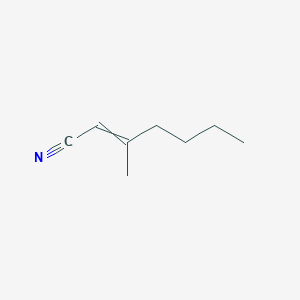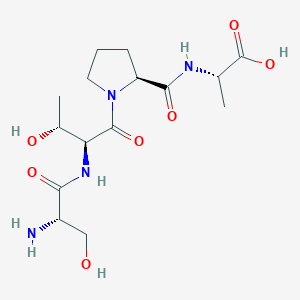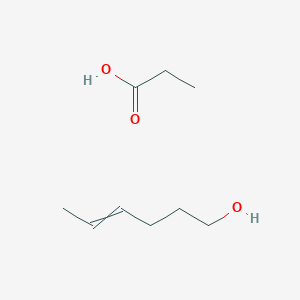
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and cyano groups
Vorbereitungsmethoden
The synthesis of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethynyl-containing precursors with cyano groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the multiple bonds present in the compound, leading to the formation of addition products.
Wissenschaftliche Forschungsanwendungen
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its functional groups. The cyano and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile can be compared with other similar compounds such as cyanoethynyl radicals and other ethynyl-containing molecules. Its uniqueness lies in the combination of multiple cyano and ethynyl groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- Cyanoethynyl radical (C3N)
- Ethynylbenzene derivatives
- Diethynyl compounds
These similar compounds share some structural features but differ in their specific functional groups and overall reactivity.
Eigenschaften
CAS-Nummer |
823813-92-9 |
|---|---|
Molekularformel |
C13HN3 |
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
4-(2-cyanoethynyl)-5-ethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C13HN3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1H |
InChI-Schlüssel |
OEBGRKPWVZYNKN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#CC#N)C#CC#N)C#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


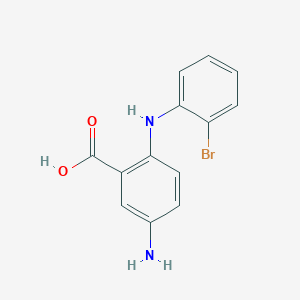
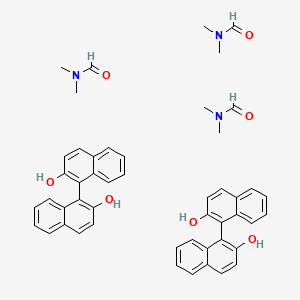
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
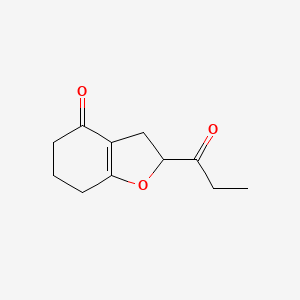
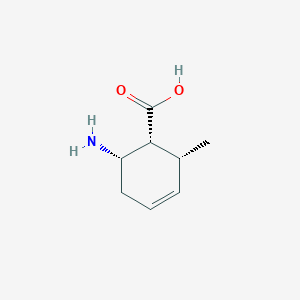
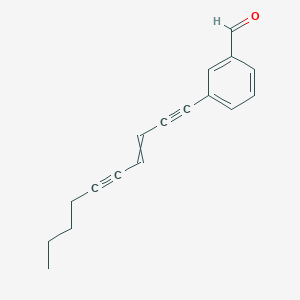
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)

